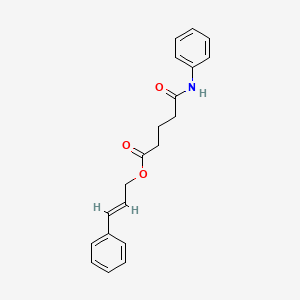![molecular formula C13H17N3O2 B15021257 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15021257.png)
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide is an organic compound with a complex structure that includes a hydrazinyl group, a benzylidene group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide typically involves the condensation of 4-methylbenzaldehyde with hydrazine, followed by the reaction with N-propylacetamide. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(4-Methylbenzylidene)-6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-1,4-benzothiazin-3(4H)-one
- Ethyl 2-{[(2E)-2-(4-methylbenzylidene)hydrazinoacetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine
Uniqueness
2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C13H17N3O2/c1-3-8-14-12(17)13(18)16-15-9-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,14,17)(H,16,18)/b15-9+ |
Clave InChI |
XLFQDQCIMGFPKO-OQLLNIDSSA-N |
SMILES isomérico |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)C |
SMILES canónico |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15021183.png)
![6-(4-ethoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021187.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15021188.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021190.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15021198.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15021215.png)
![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15021221.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15021223.png)
![1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15021226.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)

![5-(4-chlorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15021246.png)
![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)
